molecular formula C13H12N2O3S B5566108 Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- CAS No. 4997-95-9

Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-

Cat. No.: B5566108
CAS No.: 4997-95-9
M. Wt: 276.31 g/mol
InChI Key: UZBCLGMTNMKXRS-UHFFFAOYSA-N
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Description

Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- is an organic compound with a complex structure that includes a benzenesulfenamide core substituted with a 4-methoxyphenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- typically involves the reaction of 4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The nitro group can be introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl)-: Similar structure but lacks the nitro group.

    N-(4-Methoxyphenyl)benzenesulfonamide: Similar structure but lacks the nitro group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar structure but with different functional groups.

Uniqueness

Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-N-(2-nitrophenyl)sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-18-11-8-6-10(7-9-11)14-19-13-5-3-2-4-12(13)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBCLGMTNMKXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NSC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352234
Record name ST50181671
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4997-95-9
Record name ST50181671
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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